![molecular formula C15H21N5O4S B2865823 Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1021120-82-0](/img/structure/B2865823.png)
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, the amide group could participate in condensation reactions, and the thioacetyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis.Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, with two showing antiurease activity and four displaying antilipase activity, highlighting their potential in antibacterial and enzyme inhibition applications (Başoğlu et al., 2013).
Mannich Reaction and Antimicrobial Activity
The Mannich reaction was applied to synthesize new 1,2,4-triazol-3-one derivatives, starting from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates. These compounds underwent antimicrobial activity evaluation, with Mannich bases showing promising activity against test microorganisms, illustrating the compound's relevance in developing antimicrobial agents (Fandaklı et al., 2012).
Synthesis of Anticancer Agents
Research into the synthesis of potential anticancer agents has led to the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were studied for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, showcasing the compound's potential in cancer treatment research (Temple et al., 1983).
Herbicidal Activity and Plant Growth Regulation
A study synthesized 1-methyl and acetyl-4-substituted piperazines, evaluating them as potential herbicides and plant growth regulators. The research identified structure–activity relationships, with specific compounds showing high herbicidal activity against Triticum aestivum and cytokinin-like activity, demonstrating the chemical family's utility in agricultural sciences (Stoilkova et al., 2014).
Learning and Memory Facilitation
Compounds synthesized from ethyl piperazine derivatives have been tested for their effects on learning and memory facilitation in mice. The studies involved synthesizing new compounds and evaluating their pharmacological properties, which showed that specific derivatives could significantly improve learning and memory, indicating their potential in neurological research (Li Ming-zhu, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential use as a pharmaceutical compound, studying its reactivity to develop new synthetic methods, or investigating its physical properties to better understand its behavior .
properties
IUPAC Name |
ethyl 4-[2-(6-acetamidopyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-3-24-15(23)20-8-6-19(7-9-20)14(22)10-25-13-5-4-12(17-18-13)16-11(2)21/h4-5H,3,6-10H2,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYLGKJJQFLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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